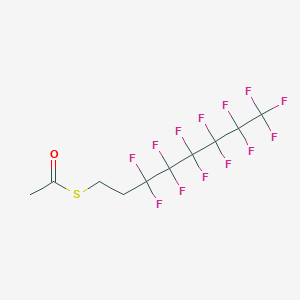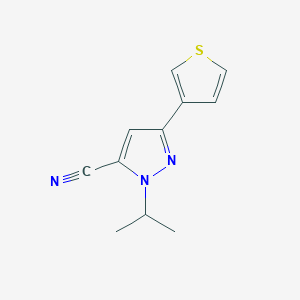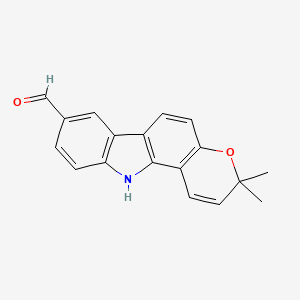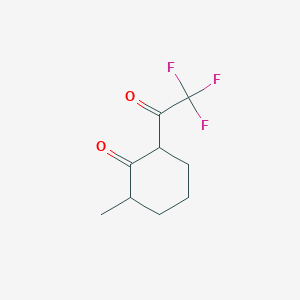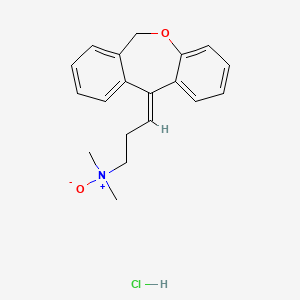
Doxepin N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxepin N-Oxide Hydrochloride is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various psychiatric disorders, including depression and anxiety. The molecular formula of this compound is C19H21NO•HCl, and it belongs to the class of dibenzoxepin tricyclic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-Oxide Hydrochloride involves several steps. One common method includes the reaction of doxepin with an oxidizing agent to form the N-oxide derivative. This reaction typically occurs under controlled conditions, such as specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Doxepin} + \text{Oxidizing Agent} \rightarrow \text{Doxepin N-Oxide} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and spectroscopy ensures the quality of the compound .
化学反応の分析
Types of Reactions
Doxepin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative itself is an oxidation reaction.
Reduction: The compound can be reduced back to doxepin under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed to revert the N-oxide back to doxepin.
Solvents: Common solvents like benzene and ethyl acetate are used in the reactions and purification processes.
Major Products Formed
The major product formed from the oxidation of doxepin is Doxepin N-Oxide. Further reactions can lead to various derivatives depending on the reagents and conditions used .
科学的研究の応用
Doxepin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
The mechanism of action of Doxepin N-Oxide Hydrochloride is believed to involve the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression and anxiety. The compound also antagonizes histamine receptors, contributing to its sedative effects .
類似化合物との比較
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar properties.
Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.
Uniqueness
Doxepin N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification can enhance its efficacy and reduce side effects compared to its parent compound, doxepin .
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChIキー |
IGPRNZVGAAKVIM-SJDTYFKWSA-N |
異性体SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
正規SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
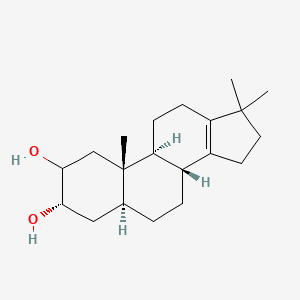
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
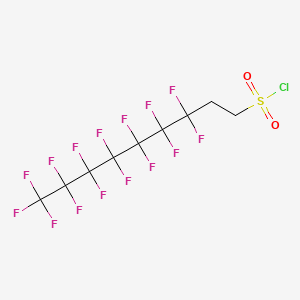
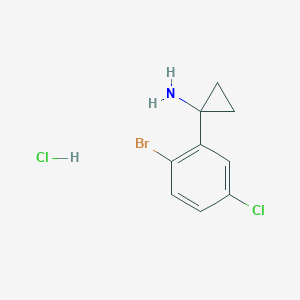
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
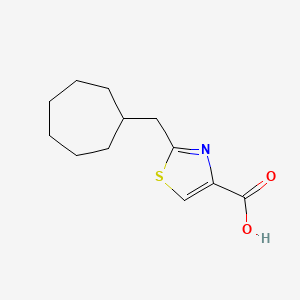
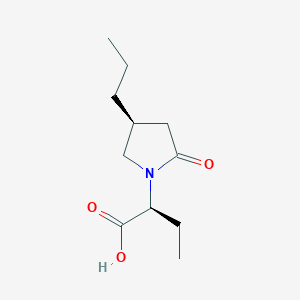
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
